molecular formula C24H29N3O5S B3014607 4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline CAS No. 887212-99-9

4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline

Cat. No.: B3014607
CAS No.: 887212-99-9
M. Wt: 471.57
InChI Key: WXDHNDQAORNHTI-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline is a useful research compound. Its molecular formula is C24H29N3O5S and its molecular weight is 471.57. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Activity of Disease-Modifying Antirheumatic Drugs : This compound has been studied for its potential as a disease-modifying antirheumatic drug (DMARD). Specifically, the metabolites of a similar compound, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, have shown anti-inflammatory effects in models of adjuvant arthritis (Baba, Makino, Ohta, & Sohda, 1998).

  • Inhibition of Src Kinase Activity : Research has been conducted on quinolinecarbonitrile analogs as potent inhibitors of Src kinase activity. These compounds are important in cancer therapy, as Src kinase plays a role in cancer cell proliferation and survival (Boschelli et al., 2001).

  • Synthesis of Metabolites : Efficient syntheses of metabolites of related quinoline compounds have been developed. These syntheses are vital for understanding the pharmacological properties of these compounds (Mizuno et al., 2006).

  • Development of Antimicrobial Agents : Quinoline derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. This highlights the potential of quinoline compounds in treating infectious diseases (Patel, Kumari, & Patel, 2012).

  • Anticancer Research : Studies have focused on the synthesis and evaluation of quinoline derivatives for their anticancer activities. This includes assessing their cytotoxicity against different cancer cell lines, indicating their potential as cancer therapeutics (Deady et al., 2003).

  • Molecular Docking in Protein Studies : Quinoline derivatives have been used in molecular docking studies, particularly in protein studies like Hsp90 protein investigations. This application is significant in drug development and understanding protein-ligand interactions (Murugesan, Gengan, Moodley, & Gericke, 2017).

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-5-26-10-12-27(13-11-26)24-19-14-21(31-3)22(32-4)15-20(19)25-16-23(24)33(28,29)18-8-6-17(30-2)7-9-18/h6-9,14-16H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDHNDQAORNHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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